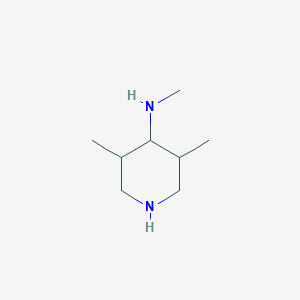

4-Methylamino-3,5-dimethylpiperidine

Description

4-Methylamino-3,5-dimethylpiperidine is a substituted piperidine derivative featuring methyl groups at the 3- and 5-positions of the piperidine ring and a methylamino group (-NHCH₃) at the 4-position. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, and in organic synthesis as bases or intermediates .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,3,5-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-6-4-10-5-7(2)8(6)9-3/h6-10H,4-5H2,1-3H3 |

InChI Key |

YPSXMDISEKEGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(C1NC)C |

Origin of Product |

United States |

Scientific Research Applications

Drug Development

4-Methylamino-3,5-dimethylpiperidine serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of analgesics and other therapeutic agents due to its ability to modify pharmacological properties effectively. Research indicates that derivatives of this compound exhibit enhanced potency compared to their parent structures, making it a valuable asset in medicinal chemistry .

Analgesic Properties

Studies have demonstrated that compounds derived from this compound exhibit significant analgesic effects. For example, modifications to the piperidine structure can lead to compounds with improved efficacy in pain management compared to traditional opioids . This potential for reduced side effects and addiction liability positions these derivatives as promising candidates for future drug formulations.

Anticancer Research

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those based on this compound. Researchers have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast and pancreatic cancers . The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Binding Affinity Studies

Research into the binding affinity of this compound at various biological targets has shown promising results. The compound's structural features allow it to interact with multiple receptors, enhancing its potential therapeutic applications. Studies indicate that its analogs may exhibit selective activity against certain targets, which is crucial for developing targeted therapies.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives in clinical settings:

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The pharmacological and chemical properties of piperidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis based on structural analogs from the provided evidence:

Table 1: Comparison of Piperidine Derivatives in RORγ Inhibition

| Compound | Substituents | Relative Potency | Notes |

|---|---|---|---|

| 3-Methylpiperidine (4a) | 3-CH₃ | High | Optimal axial steric effects |

| 4-Methylpiperidine (4i) | 4-CH₃ | Low | Suboptimal substitution |

| cis-3,5-Dimethylpiperidine (4n) | 3-CH₃, 5-CH₃ (cis) | Very High | Enhanced equatorial interactions |

| 4-Methylamino-3,5-dimethylpiperidine | 3-CH₃, 5-CH₃, 4-NHCH₃ | Not tested | Potential H-bond donor at C4 |

Key Structural and Functional Differences

- Steric Effects: Methyl groups at 3,5-positions (cis or trans) improve target binding in enzyme inhibition, while 4-substituents (e.g., methylamino) may introduce electronic modulation .

- Hydrogen Bonding: The methylamino group in this compound could enable interactions absent in purely methyl-substituted analogs, altering solubility or target selectivity.

- Stereochemistry : cis-3,5-Dimethylpiperidine (4n) outperforms trans isomers in potency, emphasizing the importance of stereochemistry .

Q & A

Q. What are the optimal synthetic protocols for 4-methylamino-3,5-dimethylpiperidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Reagent Selection : Use tertiary amines like N-methylpiperidine to minimize racemization during peptide coupling or related reactions . Sodium hydride in dimethylformamide (DMF) has been effective for deprotonation steps in heterocyclic syntheses .

- Temperature Control : Reactions involving borane or similar reagents may require heating to 80°C for efficient reduction or functionalization .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended for isolating stereoisomers and removing byproducts, especially in structurally similar piperidine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and stereochemistry. For example, cis/trans isomers of 3,5-dimethylpiperidine derivatives show distinct splitting patterns in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing regioisomers .

- Chromatography : Chiral HPLC with polysaccharide-based columns resolves enantiomers, particularly when stereochemical purity is critical for biological activity .

Q. How is this compound applied as a building block in medicinal chemistry?

Methodological Answer:

- Peptide Synthesis : The compound’s tertiary amine structure makes it a candidate for Fmoc removal in solid-phase peptide synthesis (SPPS), reducing side reactions compared to traditional bases like piperidine .

- Pharmacophore Design : Its methylamino and dimethyl groups enhance lipid solubility and bioavailability, making it a scaffold for CNS-targeting drugs. Structural analogs have shown promise in modulating neurotransmitter receptors .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers. For example, cis-3,5-dimethylpiperidine derivatives require careful control of reaction stereochemistry to avoid racemization .

- Dynamic Kinetic Resolution (DKR) : Catalytic systems combining transition metals (e.g., Ru) and chiral ligands can achieve high enantiomeric excess (ee) in asymmetric hydrogenation .

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways for desired stereoisomers .

Q. How should researchers analyze contradictory data in reaction yields or biological activity studies?

Methodological Answer:

- Root-Cause Analysis : Investigate impurities (e.g., residual solvents or regioisomers) via LC-MS or H NMR. For instance, incomplete Fmoc removal in SPPS can lead to truncated peptides, skewing bioactivity results .

- Experimental Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability. Contradictions in yield may arise from trace water in DMF, which hydrolyzes sensitive intermediates .

- Meta-Analysis : Compare datasets across literature (e.g., borane-mediated reductions vs. catalytic hydrogenation) to identify trends in regioselectivity or side reactions .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors to predict binding affinities. For example, docking studies with GPCRs can guide modifications to enhance selectivity .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity or electrophilicity. Substituent effects (e.g., methyl vs. methoxy groups) alter electron density, influencing reactivity .

- Machine Learning (ML) : Train models on existing reaction databases to recommend optimal catalysts or solvents for functionalizing the piperidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.